4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride
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Overview
Description
4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H7NO2S·HCl and a molecular weight of 193.65 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a wide range of biological activities .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways influenced by this compound are yet to be determined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene-3-carboxylic acid.
Amination: The carboxylic acid is subjected to amination to introduce the amino group at the 4-position. This can be achieved using reagents such as ammonia or amines under appropriate conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the reactions.
Purification: The product is purified using crystallization or recrystallization techniques to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Acyl chlorides or alkyl halides for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated products.
Scientific Research Applications
4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methylthiophene-3-carboxylic acid: The free acid form without the hydrochloride salt.
4-Amino-5-methylthiophene-3-carboxylic acid methyl ester: The esterified form of the compound.
4-Aminosulfonyl-5-methylthiophene-3-carboxylic acid: A sulfonyl derivative with different chemical properties.
Uniqueness
4-Amino-5-methylthiophene-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions, making it valuable in various research applications .
Properties
IUPAC Name |
4-amino-5-methylthiophene-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c1-3-5(7)4(2-10-3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHELDPLBLLOEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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